molecular formula C10H12O3S2 B065735 Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate CAS No. 175201-84-0

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B065735
CAS No.: 175201-84-0
M. Wt: 244.3 g/mol
InChI Key: NVFCQMZCVXQVON-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a methylthio group attached to the thiophene ring

Mechanism of Action

Target of Action

It’s worth noting that synthetic thiophene derivatives have shown inhibitory effects against organisms likeB. subtilis, E. coli, P. vulgaris and S. aureus .

Pharmacokinetics

The compound’s physical properties such asmelting point , boiling point , density , and molecular weight are available . These properties can impact the compound’s bioavailability and pharmacokinetics.

Result of Action

Synthetic thiophene derivatives have shown inhibitory effects against certain organisms , suggesting potential antimicrobial activity.

Action Environment

The compound’s physical properties such assolubility and optical activity can be influenced by environmental conditions, which in turn can affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative, followed by methylation and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring consistent quality. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to control reaction parameters and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: Another thiophene derivative with different substituents, leading to distinct chemical properties and applications.

    Methyl 4-acetyl-3-methylthiophene-2-carboxylate:

Uniqueness

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S2/c1-5-7(6(2)11)10(14-4)15-8(5)9(12)13-3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFCQMZCVXQVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)C)SC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381019
Record name Methyl 4-acetyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-84-0
Record name Methyl 4-acetyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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